molecular formula C11H14F2O B2531339 4,4-Difluoro-2-methyl-3-phenylbutan-1-ol CAS No. 2248298-15-7

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol

Cat. No.: B2531339
CAS No.: 2248298-15-7
M. Wt: 200.229
InChI Key: XKEKXSCRCIGNDB-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol is an organic compound characterized by the presence of fluorine atoms, a methyl group, and a phenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methyl-3-phenylbutan-1-ol typically involves the introduction of fluorine atoms into the butanol structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methyl-3-phenylbutan-1-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological systems.

Comparison with Similar Compounds

    4,4-Difluoro-2-methylbutan-1-ol: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    2-Methyl-3-phenylbutan-1-ol:

    4,4-Difluoro-3-phenylbutan-1-ol: Similar structure but with different positioning of the methyl group, leading to variations in chemical behavior.

Uniqueness: 4,4-Difluoro-2-methyl-3-phenylbutan-1-ol is unique due to the combination of fluorine atoms, a methyl group, and a phenyl group, which collectively influence its chemical properties and potential applications. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4,4-difluoro-2-methyl-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-8(7-14)10(11(12)13)9-5-3-2-4-6-9/h2-6,8,10-11,14H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEKXSCRCIGNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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